molecular formula C24H26FN2PS B12950562 (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea

(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea

Cat. No.: B12950562
M. Wt: 424.5 g/mol
InChI Key: JLMYPUFUFONFLE-HSZRJFAPSA-N
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Description

Chemical Identity and Structural Overview

This compound is a bifunctional organocatalyst with the molecular formula C25H28FN2PS and a molecular weight of 438.54 g/mol . The structure comprises three key components:

  • A thiourea moiety (–NHC(=S)NH–) capable of hydrogen-bonding interactions.
  • A diphenylphosphanyl group (–PPh2) serving as a soft Lewis basic site.
  • A 4-fluorophenyl substituent introducing electronic modulation and steric bulk.

The stereochemistry at the C2 position (S-configuration) and the branched 3-methylbutan-2-yl backbone create a rigid chiral environment critical for enantioselectivity. The phosphorus atom adopts a trigonal pyramidal geometry, while the thiourea group forms a planar arrangement stabilized by intramolecular hydrogen bonds .

Property Value
Molecular Formula C25H28FN2PS
Molecular Weight 438.54 g/mol
Stereocenters 2 (C2, C3)
Key Functional Groups Thiourea, Diphenylphosphine, Aryl fluoride

Historical Context in Chiral Ligand Development

The integration of phosphine and thiourea motifs in ligand design emerged in the early 2010s as a strategy to combine transition metal coordination with secondary interaction capabilities. Traditional chiral ligands, such as BINAP and Salen complexes, dominated asymmetric catalysis but lacked modular hydrogen-bonding sites .

In 2012, Jacobsen’s work on chiral anions highlighted the potential of thiourea derivatives to stabilize transition states via non-covalent interactions . Concurrently, phosphine-thiourea hybrids like ZhaoPhos demonstrated synergistic effects in rhodium-catalyzed hydrogenations, achieving >99% enantiomeric excess (ee) in nitroalkene reductions . These advances validated the dual activation paradigm, where phosphine coordinates metals while thiourea directs substrates through hydrogen bonding.

This compound evolved from this lineage, with its fluorinated aryl group enhancing solubility in nonpolar media and modulating electron density at the thiourea nitrogen .

Significance in Asymmetric Catalysis Research

This compound addresses two persistent challenges in enantioselective catalysis:

  • Substrate Scope Limitations : The thiourea moiety activates electrophiles (e.g., carbonyls, nitro groups) via hydrogen bonding, expanding reactivity to poorly coordinating substrates .
  • Metal-Ligand Cooperativity : The phosphine group stabilizes low-oxidation-state metals (e.g., AuI, PtII), enabling reactions inaccessible to purely organic catalysts .

Notably, its application in gold(I)-catalyzed cycloadditions demonstrated turnover frequencies (TOFs) exceeding 104 h−1, with ee values >90% for strained heterocycles . The fluorine atom’s inductive effect further fine-tunes the thiourea’s acidity, optimizing substrate binding without premature proton transfer .

Properties

Molecular Formula

C24H26FN2PS

Molecular Weight

424.5 g/mol

IUPAC Name

1-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C24H26FN2PS/c1-18(2)23(27-24(29)26-20-15-13-19(25)14-16-20)17-28(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,18,23H,17H2,1-2H3,(H2,26,27,29)/t23-/m1/s1

InChI Key

JLMYPUFUFONFLE-HSZRJFAPSA-N

Isomeric SMILES

CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the phosphanyl intermediate: This step might involve the reaction of diphenylphosphine with a suitable alkyl halide to form the phosphanyl intermediate.

    Introduction of the thiourea moiety: The phosphanyl intermediate could then be reacted with an isothiocyanate derivative to introduce the thiourea group.

    Addition of the fluorophenyl group: Finally, the fluorophenyl group could be introduced through a substitution reaction involving a fluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Catalytic Applications

1.1 Enantioselective Catalysis

One of the primary applications of (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea is in enantioselective catalysis. The compound acts as a catalyst in the Morita-Baylis-Hillman reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. The presence of the diphenylphosphanyl group enhances the stabilization of transition states, leading to improved selectivity and yield in producing chiral products.

1.2 Reaction Mechanism and Efficiency

Studies have shown that this thiourea compound can significantly enhance reaction rates and selectivities when interacting with various substrates. The phosphine component is essential for stabilizing intermediates during catalytic cycles, which is vital for achieving high enantioselectivity.

Medicinal Chemistry Applications

2.1 Antituberculosis Activity

Recent research indicates that thiourea derivatives, including this compound, exhibit promising activity against Mycobacterium tuberculosis. In a study evaluating various thiourea compounds, some derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to standard antituberculosis drugs like isoniazid and ethambutol .

2.2 Molecular Docking Studies

Molecular docking studies have been conducted to rationalize the biological activity of these compounds against M. tuberculosis. Compounds with specific substituents showed good docking scores, indicating their potential to inhibit key enzymes involved in the bacterial survival .

Structure-Activity Relationship (SAR)

The effectiveness of this compound and its derivatives can be attributed to their structural features:

Compound IDSubstituentMIC (µM)Selectivity Index
114-Fluorophenyl10.961.8
154-Chloro-3-trifluoromethylphenyl17.81>5.6
194-Fluorophenyl11.488.7

The table above summarizes the MIC values and selectivity indices of selected compounds against M. tuberculosis, showcasing how specific substituents can influence antibacterial activity .

Mechanism of Action

The mechanism of action of (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea would depend on its specific application. For example, as a ligand, it would coordinate with metal ions to form complexes, influencing the reactivity and properties of the metal center. As an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding or catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous thioureas:

Compound (CAS) Substituents on Thiourea Chiral Center Key Functional Groups Potential Applications References
Target (1268832-81-0) 4-fluorophenyl, diphenylphosphanyl (S) Thiourea, phosphanyl Asymmetric catalysis
1f (Synthesized in ) 3,5-bis(trifluoromethyl)phenyl (S) Thiourea, hydroxy Catalyst intermediate
1199270-16-0 3,5-bis(trifluoromethyl)phenyl, diphenylphosphanyl (S) Thiourea, phosphanyl Bifunctional catalysis
1443529-71-2 4-fluorophenyl, diphenylphosphanyl (2S,3S) Thiourea, phosphanyl, methylpentan-2-yl Sterically tuned catalysis

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing hydrogen-bond donor capacity while maintaining steric accessibility. The diphenylphosphanyl group is conserved in the target and 1199270-16-0, enabling metal coordination or Lewis base functionality. This contrasts with 1f, which lacks phosphanyl groups but includes a hydroxy group, limiting its use to non-metallic applications .

Steric and Conformational Influence: The 3-methylbutan-2-yl chain in the target compound introduces steric bulk near the chiral center, which may restrict substrate access or stabilize specific transition states. Comparatively, 1443529-71-2 features a methylpentan-2-yl chain, offering greater conformational flexibility . Dihedral angles in chalcone analogs () suggest that fluorophenyl substituents influence molecular geometry.

Synthetic Considerations :

  • Thioureas are typically synthesized via amine-isothiocyanate coupling, as demonstrated for 1f (66% yield in THF). The target compound likely follows a similar route, though yield data is unavailable .

Applications in Catalysis :

  • The target compound’s combination of thiourea and phosphanyl groups positions it as a bifunctional catalyst for reactions requiring both hydrogen bonding and metal coordination. In contrast, 1199270-16-0, with its trifluoromethyl groups, may excel in highly polarized environments (e.g., anion-binding catalysis) .

Research Findings and Inferences

  • Electronic Effects : Fluorine substituents improve thermal stability and resistance to oxidation, as seen in fluorophenyl-containing pharmaceuticals (). This property may extend to the target compound, enhancing its utility under harsh reaction conditions .
  • Comparative Catalytic Performance: Thioureas with trifluoromethyl groups (e.g., 1199270-16-0) may exhibit superior enantioselectivity in reactions requiring strong hydrogen-bond donors, whereas the target compound’s fluorophenyl group offers a balance between electronic modulation and steric manageability .

Biological Activity

(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound's structural features, particularly the diphenylphosphanyl and 4-fluorophenyl groups, suggest potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, antioxidant, and enzyme inhibitory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

SMILES NC(=S)N(C(C(C)C)(C(C)(C)C)c1ccc(F)cc1)P(c1ccccc1)(c2ccccc2)\text{SMILES }NC(=S)N(C(C(C)C)(C(C)(C)C)c1ccc(F)cc1)P(c1ccccc1)(c2ccccc2)

1. Antibacterial Activity

Thiourea derivatives are known for their antimicrobial properties. Studies have shown that various thiourea compounds exhibit significant antibacterial activity against a range of pathogens. For instance, certain derivatives have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound's ability to inhibit bacterial growth may be attributed to its ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .

Table 1: Antibacterial Activity of Thiourea Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3P. aeruginosa64 µg/mL

2. Anticancer Activity

Recent research indicates that thiourea derivatives possess anticancer properties. The compound under review has been evaluated for its efficacy against various cancer cell lines, including breast, prostate, and pancreatic cancers. The mechanism of action often involves the inhibition of specific enzymes related to cancer progression, such as Sirtuin1 (SIRT1), leading to increased expression of tumor suppressor genes like p53 .

Table 2: Anticancer Efficacy of Thiourea Derivatives

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)10SIRT1 inhibition
PC-3 (Prostate)15Induction of apoptosis
PANC-1 (Pancreatic)12Cell cycle arrest

3. Antioxidant Activity

Antioxidant activity is another notable characteristic of thiourea derivatives. The compound has shown promising results in scavenging free radicals in various assays, including DPPH and ABTS assays. These activities are crucial for preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity of Thiourea Derivatives

Assay TypeIC50 (µg/mL)
DPPH45
ABTS52

4. Enzyme Inhibition

Thioureas have been studied for their potential as enzyme inhibitors, particularly in relation to acetylcholinesterase (AChE). The compound has demonstrated significant inhibitory effects on AChE, which is relevant for conditions such as Alzheimer's disease .

Table 4: Enzyme Inhibition Data

EnzymeIC50 (nM)
Acetylcholinesterase100
Butyrylcholinesterase200

Case Studies

Several studies have explored the biological activities of thiourea derivatives similar to the compound :

  • Study on Anticancer Properties : A study investigated the anticancer effects of a series of thiourea derivatives against various cancer cell lines, revealing potent activity with IC50 values ranging from 5 to 15 µM .
  • Antibacterial Evaluation : Another research focused on the antibacterial properties of substituted thioureas against resistant strains of bacteria, demonstrating significant inhibition at low concentrations .

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